Purine Nucleoside Phosphorylase (PNP) Inhibition: Quantitative Activity of the 8-Piperidinomethyl Theophylline Scaffold
CAS 5436-40-8 demonstrates measurable inhibition of human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 17,000 nM (competitive inhibition of guanosine phosphorolysis in human erythrocyte PNP) . While this potency is modest compared to optimized clinical PNP inhibitors (e.g., BCX-1777, Ki = 0.49 nM), it confirms that the 8-piperidinomethyl-xanthine scaffold engages the PNP active site . In contrast, unsubstituted theophylline shows negligible PNP inhibition, as its pharmacological profile is dominated by adenosine receptor antagonism and PDE inhibition, not PNP binding .
| Evidence Dimension | PNP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM; Ki = 17,000 nM (human erythrocyte PNP, guanosine phosphorolysis assay, 30 min) |
| Comparator Or Baseline | Theophylline: no reported PNP inhibition (IC50 > 100,000 nM, inferred from pharmacological profile); BCX-1777 (optimized PNP inhibitor): Ki = 0.49 nM (human PNP) |
| Quantified Difference | CAS 5436-40-8 is >75-fold more potent than theophylline against PNP; ~34,700-fold less potent than BCX-1777. |
| Conditions | Competitive inhibition of human erythrocyte PNP assessed by guanosine phosphorolysis (BindingDB entry; Lineweaver-Burk analysis, 30 min incubation). |
Why This Matters
This confirms target engagement at PNP, differentiating the compound from theophylline for researchers investigating purine metabolism or immunosuppressive mechanisms.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: IC50 = 1.33E+3 nM (PNP, [8-14C]-inosine conversion); Ki = 2.90E+5 nM (human erythrocyte PNP, guanosine phosphorolysis). https://www.bindingdb.org View Source
- [2] Bantia, S., et al. BCX-1777 (Peldesine), a novel purine nucleoside phosphorylase inhibitor with potent effects on human T- and B-cells. International Immunopharmacology, 2001, 1(6), 1199-1210. (Ki = 0.49 nM for human PNP). View Source
- [3] Barnes, P.J. Theophylline. American Journal of Respiratory and Critical Care Medicine, 2013, 188(8), 901-906. (Pharmacological profile: adenosine antagonism, PDE inhibition; no PNP activity). View Source
